molecular formula C11H15NO4 B14309132 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid CAS No. 113275-35-7

4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B14309132
CAS No.: 113275-35-7
M. Wt: 225.24 g/mol
InChI Key: NPRQPKKMJYFIPC-UHFFFAOYSA-N
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Description

4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrole ring substituted with carboxyethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole derivative followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to meet the demand for high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carboxyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe or marker in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Carboxyethyl)benzeneboronic acid: Used in similar applications but differs in its boronic acid functionality.

    Tris(2-carboxyethyl)phosphine: A reducing agent with distinct chemical properties.

Uniqueness

4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.

Properties

CAS No.

113275-35-7

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-(2-carboxyethyl)-1,3,5-trimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO4/c1-6-8(4-5-9(13)14)7(2)12(3)10(6)11(15)16/h4-5H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

NPRQPKKMJYFIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1CCC(=O)O)C)C)C(=O)O

Origin of Product

United States

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